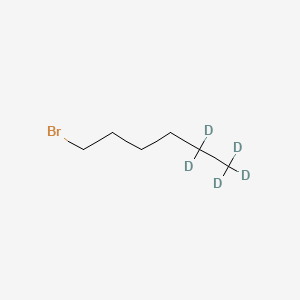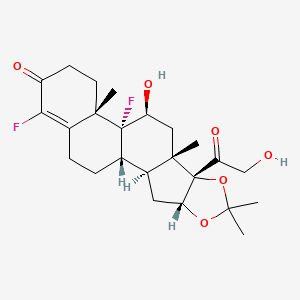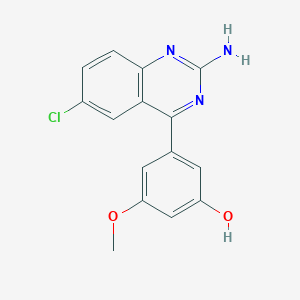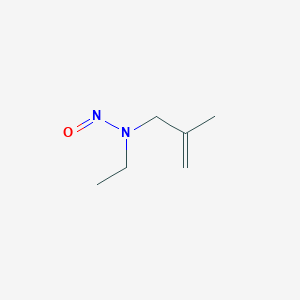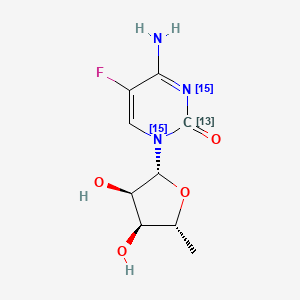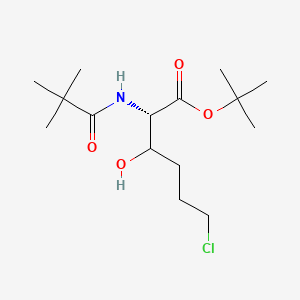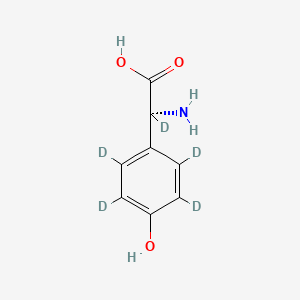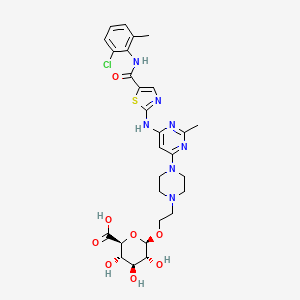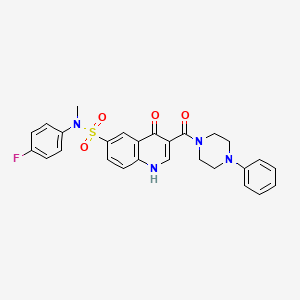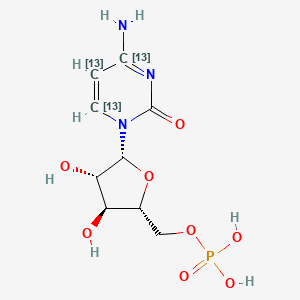
Cytarabine-13C3 5'-Monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytarabine-13C3 5’-Monophosphate is a labeled derivative of the synthetic antiviral nucleoside Cytarabine. This compound contains three 13C carbons on the nucleobase portion, making it useful for experiments probing the activity and metabolic behavior of Cytarabine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cytarabine-13C3 5’-Monophosphate involves the incorporation of 13C-labeled carbon atoms into the nucleobase of Cytarabine. The specific synthetic routes and reaction conditions are proprietary and typically involve multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production methods for Cytarabine-13C3 5’-Monophosphate are not widely disclosed due to proprietary reasons. it generally involves large-scale organic synthesis under controlled conditions to ensure the incorporation of 13C isotopes .
Análisis De Reacciones Químicas
Types of Reactions
Cytarabine-13C3 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted nucleoside analogs .
Aplicaciones Científicas De Investigación
Cytarabine-13C3 5’-Monophosphate has several scientific research applications:
Mecanismo De Acción
Cytarabine-13C3 5’-Monophosphate exerts its effects by being metabolized into its active triphosphate form, which then incorporates into DNA. This incorporation leads to DNA damage and inhibition of DNA synthesis, primarily affecting cells in the S-phase of the cell cycle . The molecular targets include DNA polymerase and other enzymes involved in DNA repair .
Comparación Con Compuestos Similares
Similar Compounds
Cytarabine: The parent compound, used widely in chemotherapy.
Cytarabine Ocfosfate: A derivative with a stearyl phosphate group, used for its prolonged action.
Enocitabine: Another derivative with enhanced stability and efficacy.
Uniqueness
Cytarabine-13C3 5’-Monophosphate is unique due to its 13C labeling, which allows for detailed metabolic studies that are not possible with the unlabeled parent compound. This labeling provides a powerful tool for researchers to track and understand the behavior of Cytarabine in various systems .
Propiedades
Fórmula molecular |
C9H14N3O8P |
|---|---|
Peso molecular |
326.17 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-5-(4-amino-2-oxo(4,5,6-13C3)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1/i1+1,2+1,5+1 |
Clave InChI |
IERHLVCPSMICTF-BOZZUQJYSA-N |
SMILES isomérico |
[13CH]1=[13CH]N(C(=O)N=[13C]1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


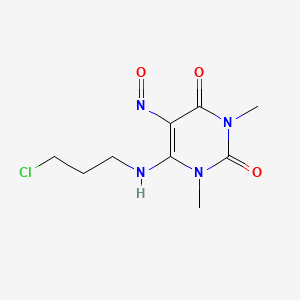
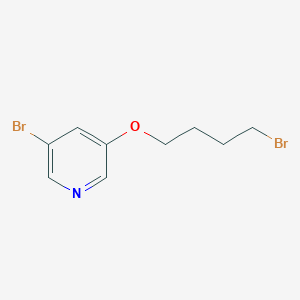
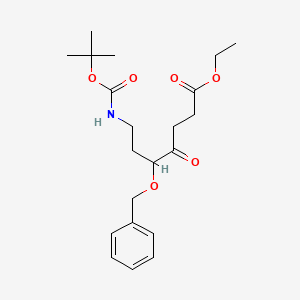
![ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate](/img/structure/B13856224.png)
